Product packaging for Di-tert-butyl 2-(pyridin-2-yl)malonate(Cat. No.:CAS No. 1104643-39-1)

Di-tert-butyl 2-(pyridin-2-yl)malonate

Cat. No.: B1507979
CAS No.: 1104643-39-1
M. Wt: 293.36 g/mol
InChI Key: BJPGCHIJQUEXDY-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-(pyridin-2-yl)malonate is a malonate derivative featuring a pyridine ring directly attached to the central methylene carbon and protected by bulky tert-butyl ester groups. The tert-butyl groups enhance solubility in organic solvents and provide steric protection during synthetic transformations, making this compound valuable in multi-step organic syntheses, particularly in peptide conjugation and heterocycle formation . However, residual contamination by di-tert-butyl malonate in substrate batches can lead to variability in reaction yields and enantioselectivity, necessitating rigorous purification protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO4 B1507979 Di-tert-butyl 2-(pyridin-2-yl)malonate CAS No. 1104643-39-1

Properties

IUPAC Name

ditert-butyl 2-pyridin-2-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)20-13(18)12(11-9-7-8-10-17-11)14(19)21-16(4,5)6/h7-10,12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPGCHIJQUEXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=N1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724447
Record name Di-tert-butyl (pyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104643-39-1
Record name Di-tert-butyl (pyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Di-tert-butyl 2-(pyridin-2-yl)malonate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its unique combination of a malonate moiety and a pyridine ring. The molecular formula is C13H19O4C_{13}H_{19}O_4, and it typically appears as a colorless to light yellow liquid. Its structure allows for various functionalizations, making it a versatile intermediate in organic synthesis. Notably, the presence of pyridine suggests potential pharmacological effects, including antimicrobial and anti-inflammatory properties.

Although direct biological mechanisms for this compound have not been extensively documented, its potential as a synthetic intermediate could lead to the development of more biologically active derivatives. The malonate group is known for its ability to participate in nucleophilic substitutions and Michael additions, which may influence its reactivity and interactions at the molecular level.

Synthesis and Reactivity Studies

The synthesis of this compound can be achieved through various methods, including reactions involving nucleophiles and electrophiles. Interaction studies have focused on its reactivity profile, which aids in understanding its potential applications in synthetic chemistry.

A comparative analysis of related compounds illustrates the diversity within the malonate family. For example:

Compound NameStructural FeaturesUnique Aspects
Diethyl MalonateEthyl groups instead of tert-butylMore polar; often used in different pathways
Di-tert-butyl MalonateSimilar malonate structureHigher steric hindrance affecting reactivity
4,4'-Di-tert-butyl-2,2'-bipyridineContains bipyridineExhibits unique coordination properties
Di-tert-butyl DicarbonateDicarbonate instead of malonateCommonly used for protecting amines

This table highlights how variations in substituents can lead to distinct chemical properties and applications. This compound stands out due to its specific combination of tert-butyl groups and pyridine functionality.

Future Directions in Research

Given the promising structural characteristics of this compound, further research is warranted to explore its biological activity comprehensively. Future studies should focus on:

  • In vitro and in vivo testing : Evaluating the compound's efficacy against various pathogens.
  • Mechanistic studies : Understanding how it interacts at the cellular level.
  • Derivatives development : Synthesizing analogs with enhanced biological activities.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Ester Group Substituent/Ring Key Reaction/Application Yield/Selectivity Notes References
This compound tert-Butyl Pyridine Peptide conjugation, heterocycle synthesis Variable yields due to contamination
Diethyl 2-(pyridin-2-ylmethylene)malonate Ethyl Pyridine + methylene [3+2] Annulation with arynes 69–78% yield
Diethyl 2-(pyrimidin-2-yl)malonate Ethyl Pyrimidine Nucleophilic aromatic substitution N/A
Di-tert-butyl 2-(3-aminopropyl)malonate tert-Butyl Aminopropyl linker Failed peptide coupling 80% alkylation yield
Diethyl (5-bromopyridin-2-yl)malonate Ethyl 5-Bromo-pyridine Cross-coupling reactions High halogen reactivity

Preparation Methods

Esterification of Malonic Acid with Pyridin-2-yl Substituents

A patented method (US5214199A) describes the preparation of malonic monoesters, including those substituted with pyridine rings, by reacting malonic acid with an alcohol (such as tert-butyl alcohol) in the presence of a base and an activator (e.g., acetic anhydride or acetyl chloride).

Key parameters of this method include:

Parameter Details
Base 1 to 3 moles per mole of malonic acid (preferably 2 to 2.6 moles)
Activator Acyl chlorides or acid anhydrides (e.g., acetic anhydride, methanesulfonyl chloride)
Solvents Ethers (THF, dioxane), aromatic hydrocarbons (toluene), halogenated hydrocarbons (CH2Cl2)
Reaction conditions Single-step reaction, often at ambient or slightly elevated temperatures

This method provides good yields of malonic monoesters, including those with pyridine substituents, by activating the carboxylic acid groups and facilitating esterification with tert-butyl alcohol. The presence of pyridine rings is compatible with the reaction conditions, and the base amount is critical to ensure complete reaction.

Condensation of Pyridine-2-carboxaldehyde with Di-tert-butyl Malonate

An alternative approach involves the condensation of pyridine-2-carboxaldehyde with di-tert-butyl malonate to form 2-(pyridin-2-ylmethylene)malonate derivatives, which can then be converted or used directly as di-tert-butyl 2-(pyridin-2-yl)malonate analogs.

Research findings from aryne annulation studies provide insight into this method:

  • The condensation reaction forms a Michael acceptor intermediate, di-tert-butyl 2-(pyridin-2-ylmethylene)malonate.
  • This intermediate can be reacted with aryne precursors to form pyridoindole derivatives, indicating the successful preparation of the malonate functionality with pyridine substitution.
  • Yields for di-tert-butyl esters tend to be lower compared to diethyl or dimethyl esters due to steric hindrance but still achievable (~40% isolated yield).

Comparative Yields and Reaction Conditions

The following table summarizes the yields of various ester derivatives of 2-(pyridin-2-yl)malonate prepared via condensation and subsequent reactions, highlighting the relative efficiency of the di-tert-butyl ester preparation:

Entry Ester Type Starting Material Reaction Type Yield (%) Notes
1 Diethyl ester Diethyl 2-(pyridin-2-ylmethylene)malonate Aryne annulation 68 Good yield, less steric hindrance
2 Dimethyl ester Dimethyl 2-(pyridin-2-ylmethylene)malonate Aryne annulation 74 Slightly higher yield than diethyl
3 Di-tert-butyl ester Di-tert-butyl 2-(pyridin-2-ylmethylene)malonate Aryne annulation 40 Lower yield due to steric hindrance
4 Dibenzyl ester Dibenzyl 2-(pyridin-2-ylmethylene)malonate Aryne annulation 72 Comparable to diethyl ester

Source: Adapted from aryne annulation studies demonstrating the preparation and reactivity of pyridine-substituted malonates.

Optimization of Reaction Conditions for Di-tert-butyl Ester Preparation

  • Base and Activator Ratios: For esterification, 2 to 2.6 equivalents of base and 1 to 1.3 equivalents of activator per mole of malonic acid are optimal.
  • Solvent Choice: Ethers such as tetrahydrofuran (THF) are preferred for solubility and reaction efficiency.
  • Temperature: Ambient to moderately elevated temperatures (room temperature to ~50 °C) favor good yields without decomposition.
  • Reaction Time: Single-step reactions typically complete within hours, but slow addition of reagents may reduce yields.

Notes on Purification and Characterization

  • The product this compound is typically purified by column chromatography.
  • Structural confirmation is achieved by NMR spectroscopy (1D-NOESY, 1D-COSY) to verify the substitution pattern and ester integrity.
  • The steric bulk of the tert-butyl groups may affect crystallinity and solubility, influencing purification strategies.

Summary of Preparation Methods

Method Key Reagents Advantages Limitations
Direct esterification (patent) Malonic acid, tert-butyl alcohol, base, activator Single-step, good yield, scalable Requires careful base/activator balance
Condensation with pyridine aldehyde Pyridine-2-carboxaldehyde, di-tert-butyl malonate Access to Michael acceptor intermediates Lower yields due to steric hindrance

Q & A

Q. What are the key synthetic routes for preparing di-tert-butyl 2-(pyridin-2-yl)malonate, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation or coupling reactions. A common approach involves reacting 2-iodopyridine with di-tert-butyl malonate using CuI as a catalyst and Cs₂CO₃ as a base in 1,4-dioxane at 70°C under nitrogen . Yield optimization requires careful control of stoichiometry (e.g., 2:1 molar ratio of malonate to halopyridine) and reaction time (16–24 hours). Post-reaction purification via silica gel chromatography is critical to isolate the product from byproducts like unreacted starting materials or dimerized species.

Q. How is this compound utilized as a building block in heterocyclic chemistry?

The compound serves as a precursor for pyridine-functionalized malonates, enabling the synthesis of complex heterocycles. For example, alkylation at the malonate’s central carbon with electrophiles (e.g., allyl bromides) followed by decarboxylation can yield substituted pyridine derivatives . Its tert-butyl groups enhance solubility in organic solvents, facilitating reactions under mild conditions. Applications include the preparation of kinase inhibitors or antimicrobial agents, where the pyridine moiety contributes to target binding .

Q. What spectroscopic techniques are used to characterize this compound, and what are the diagnostic signals?

  • ¹H NMR : The pyridin-2-yl protons appear as distinct aromatic signals between δ 7.0–8.5 ppm. The tert-butyl groups resonate as a singlet at δ 1.4–1.5 ppm .
  • ¹³C NMR : The malonate carbonyl carbons are observed at δ 165–170 ppm, while pyridine carbons appear at δ 120–150 ppm .
  • ESI-MS : A molecular ion peak [M+H]⁺ confirms the molecular weight (e.g., m/z ~332 for C₁₇H₂₅NO₄) .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of tert-butyl malonate with 2-halopyridines?

Low yields often arise from incomplete halogen displacement or side reactions. Strategies include:

  • Using picolinic acid as a ligand to stabilize the Cu(I) catalyst, enhancing reactivity .
  • Switching to polar aprotic solvents (e.g., DMF) to improve nucleophilicity of the malonate enolate.
  • Employing microwave-assisted synthesis to reduce reaction time and minimize decomposition .
  • Monitoring reaction progress via TLC or LC-MS to identify intermediates and optimize quenching.

Q. What are the challenges in analyzing stereochemical outcomes during malonate functionalization, and how can they be resolved?

The malonate’s central carbon is prone to racemization under basic conditions. To preserve stereochemistry:

  • Use low-temperature reactions (−20°C to 0°C) to slow down enolate equilibration .
  • Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to induce asymmetry during alkylation .
  • Analyze enantiomeric excess via chiral HPLC or ¹H NMR with chiral shift reagents.

Q. How do tert-butyl protecting groups impact the reactivity of this compound in peptide conjugation?

The tert-butyl groups:

  • Enhance stability : Resist hydrolysis during solid-phase peptide synthesis (SPPS) under acidic conditions (e.g., TFA deprotection) .
  • Limit steric hindrance : The bulky groups can slow coupling reactions; using PyAOP as a coupling agent improves efficiency compared to HATU or DCC . Post-conjugation, the tert-butyl groups are cleaved via acidolysis (e.g., HCl/dioxane) to regenerate the free malonate for further functionalization.

Q. What discrepancies in NMR data might arise during synthesis, and how should they be interpreted?

  • Unexpected splitting patterns : May indicate incomplete tert-butyl deprotection or residual solvents. Confirm purity via combustion analysis or GC-MS .
  • Shifted carbonyl signals : Suggest coordination with trace metals (e.g., Cu residues). Chelation with EDTA during workup can mitigate this .
  • Missing pyridine signals : Could imply decomposition under prolonged heating. Optimize reaction time and temperature using kinetic studies.

Methodological Considerations Table

ChallengeSolutionKey Reference
Low alkylation yieldUse CuI/picolinic acid catalyst system
Racemization at malonate centerConduct reactions at −20°C
Purification complexityEmploy silica gel chromatography with hexane/EtOAc gradient
Peptide coupling inefficiencyOptimize with PyAOP coupling agent

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Di-tert-butyl 2-(pyridin-2-yl)malonate
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Di-tert-butyl 2-(pyridin-2-yl)malonate

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